molecular formula C10H11BrO B3130104 2-Bromo-1-ethoxy-4-vinylbenzene CAS No. 34039-31-1

2-Bromo-1-ethoxy-4-vinylbenzene

Cat. No.: B3130104
CAS No.: 34039-31-1
M. Wt: 227.1 g/mol
InChI Key: VLCMTPLSDIKYKR-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-vinylbenzene (CAS 34039-31-1) is a high-purity organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This chemical serves as a versatile synthon in organic and medicinal chemistry research. Its structure, featuring both a vinyl group and a bromo substituent on an ethoxybenzene ring, makes it a valuable precursor in cycloaddition reactions and cross-coupling reactions, such as Suzuki and Heck couplings, for constructing complex molecular architectures . Related chemical structures, like its analog 1-bromo-4-vinylbenzene, have been studied in [3+2] cycloaddition reactions with benzonitrile oxide under the framework of molecular electron density theory (MEDT), demonstrating their utility in forming isoxazoline derivatives . These isoxazolines have shown promise in scientific research as potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro), with some derivatives exhibiting significant interactions in docking studies . As a building block, it can be used in material science and pharmaceutical research for the synthesis of polysubstituted benzene derivatives . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care; hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary measures include using personal protective equipment and ensuring good ventilation/breathing protection .

Properties

IUPAC Name

2-bromo-4-ethenyl-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMTPLSDIKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 1 Ethoxy 4 Vinylbenzene and Its Derivatives

Precursor Synthesis Strategies

Regioselective Bromination of Ethoxy-Substituted Vinylbenzenes

One viable route commences with an ethoxy-substituted vinylbenzene, such as 4-ethoxy-styrene. The ethoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. pearson.com Therefore, direct bromination of 4-ethoxy-styrene would be expected to yield a mixture of products, with substitution occurring at the positions ortho to the activating ethoxy group.

The primary challenge in this approach is achieving regioselectivity, as the position ortho to the ethoxy group and meta to the vinyl group is the desired site for bromination. The vinyl group is a deactivating group, which can further complicate the regiochemical outcome. To achieve the desired 2-bromo isomer, careful selection of the brominating agent and reaction conditions is crucial. Mild brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent may offer better control over the reaction. mdpi.com

Table 1: Illustrative Conditions for Regioselective Bromination

EntryBrominating AgentSolventTemperature (°C)Major Product
1Br₂CCl₄0 - 25Mixture of isomers
2NBSDMF25Increased para-selectivity
3NBS, trifluoroacetic acidCH₂Cl₂0Enhanced ortho-bromination

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Introduction of the Ethoxy Moiety to Bromo-Substituted Vinylbenzene Precursors

An alternative strategy involves introducing the ethoxy group onto a pre-functionalized bromo-substituted vinylbenzene. This typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed etherification (Ullmann condensation). For an SNAr reaction to be effective, the aromatic ring must be activated by strongly electron-withdrawing groups, which is not the case for a simple bromo-vinylbenzene.

Therefore, the Ullmann condensation is a more plausible approach. This would involve the reaction of a 2,4-dibromostyrene (B1618189) or a related precursor with sodium ethoxide in the presence of a copper catalyst. The challenge lies in the selective reaction at the desired position.

A more practical approach would be to start with a brominated phenol, introduce the ethoxy group via Williamson ether synthesis, and then install the vinyl group. For example, reacting 2-bromo-4-vinylphenol with ethyl iodide or diethyl sulfate (B86663) in the presence of a base would yield the target molecule.

Vinyl Group Installation via Wittig or Related Olefination Reactions

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.orglibretexts.org In this context, the vinyl group of 2-bromo-1-ethoxy-4-vinylbenzene can be introduced by reacting a suitable phosphorus ylide with a substituted benzaldehyde.

The retrosynthetic analysis points to 2-bromo-4-ethoxybenzaldehyde (B7938787) as a key intermediate. This aldehyde can be reacted with a methylidenephosphorane (generated from a methyltriphenylphosphonium (B96628) halide and a strong base) to form the desired vinylbenzene derivative. youtube.comyoutube.com The Wittig reaction is advantageous because it forms the double bond at a specific location, avoiding isomeric mixtures that can arise from other methods. libretexts.org

Table 2: Key Components for Wittig-based Synthesis

Aldehyde PrecursorPhosphorus YlideProduct
2-Bromo-4-ethoxybenzaldehydePh₃P=CH₂This compound

Palladium-Catalyzed Cross-Coupling Approaches to Vinyl-Aryl Systems

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. youtube.com The vinyl group can be installed onto a suitably substituted aromatic ring using reactions like the Stille, Suzuki, or Heck coupling.

For instance, a Suzuki coupling could involve the reaction of a boronic acid or ester derivative of ethylene (B1197577) with an aryl halide or triflate, such as 1,3-dibromo-4-ethoxybenzene. nih.govnih.gov Alternatively, a Stille coupling could utilize a vinyltin (B8441512) reagent. The Heck reaction, on the other hand, would involve the palladium-catalyzed reaction of an aryl halide with ethylene gas. The choice of catalyst, ligand, and reaction conditions is critical to ensure high yields and selectivity. nih.gov

Targeted Synthesis of this compound

A plausible and efficient targeted synthesis of this compound can be designed by combining some of the strategies mentioned above. A likely route would be:

Bromination of a Precursor: Starting with a commercially available substituted phenol, such as 4-ethoxyphenol, regioselective bromination at the position ortho to the hydroxyl group can be achieved.

Formylation: The resulting 2-bromo-4-ethoxyphenol (B1646954) can then be formylated at the para-position to the hydroxyl group using a Reimer-Tiemann or Vilsmeier-Haack reaction to yield 2-bromo-4-ethoxy-5-hydroxybenzaldehyde. Subsequent removal of the hydroxyl group would be necessary. A more direct route would be the formylation of 1-bromo-3-ethoxybenzene.

Wittig Olefination: The obtained 2-bromo-4-ethoxybenzaldehyde serves as the key intermediate for the Wittig reaction. Treatment with methyltriphenylphosphonium bromide and a strong base like n-butyllithium would generate the corresponding ylide, which would then react with the aldehyde to furnish this compound.

Synthesis of Key Analogues and Related Aryl Vinyl Ethers

The methodologies described can be adapted to synthesize a variety of analogues and related aryl vinyl ethers. The synthesis of aryl vinyl ethers can be broadly achieved through several methods, including the addition of phenols to acetylene (B1199291) and the dehydrohalogenation of aryl 2-haloethyl ethers, though these often require harsh conditions. datapdf.com

Milder and more versatile methods have been developed. For instance, a copper(II)-promoted coupling of phenols with vinylboronic acids or, more effectively, tetravinyltin, provides a single-step synthesis of aryl vinyl ethers. datapdf.com Another approach involves the reaction of phenols with a functionalized allyl bromide, which proceeds via an SN2 substitution followed by isomerization to yield the aryl vinyl ether. nih.govresearchgate.net These methods allow for the synthesis of a diverse range of substituted aryl vinyl ethers by varying the phenolic starting material.

Table 3: Methods for Aryl Vinyl Ether Synthesis

MethodKey ReagentsConditionsReference
Copper-Promoted VinylationPhenol, Tetravinyltin, Cu(OAc)₂, Et₃NRoom Temperature datapdf.com
Allyl Bromide SubstitutionPhenol, Diethyl 1-(bromomethyl)-2-cyanovinylphosphonate, K₂CO₃Reflux in Acetonitrile nih.govresearchgate.net
Isomerization of Allyl EthersAllyl ether, Transition metal catalyst (e.g., Iridium complex), Base20-200 °C google.com

Synthesis of 2-Bromo-1-methoxy-4-vinylbenzene Analogues

The synthesis of analogues such as 2-bromo-1-methoxy-4-vinylbenzene often starts from readily available precursors. One common precursor is 2-methoxy-4-vinylphenol (B128420) (MVP), which can be derived from the natural product ferulic acid through decarboxylation. masterorganicchemistry.com MVP serves as a versatile platform for creating a range of functional monomers. masterorganicchemistry.com

For instance, derivatives of MVP can be prepared through reactions targeting its phenolic hydroxyl group. An aliphatic modification can be achieved by reacting MVP with methyl bromoacetate (B1195939) to yield 2-(2-methoxy-4-vinylphenoxy)acetate. masterorganicchemistry.com For an aromatic modification, MVP can be treated with benzyl (B1604629) bromide to produce 1-(benzyloxy)-2-methoxy-4-vinylbenzene. masterorganicchemistry.com

A plausible route to obtain a bromo-substituted analogue involves the direct bromination of a suitable methoxy-vinyl precursor. The synthesis of 2-bromo-1-iodo-4-methoxybenzene (B1521037) from 2-bromo-4-methoxyaniline (B1279053) via a Sandmeyer-type reaction has been reported, which could potentially be adapted. chemicalbook.com This involves diazotization of the aniline (B41778) followed by treatment with an iodide source. chemicalbook.com

Another approach involves the condensation of substituted benzoic aldehydes with isopropyl cyanoacetate. This method has been used to form various isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid with different halogen and methoxy (B1213986) substitutions on the phenyl ring, such as 3-bromo-4,5-dimethoxy and 2-bromo-3-hydroxy-4-methoxy derivatives. liv.ac.uk These can then be copolymerized with vinyl benzene (B151609). liv.ac.uk

A general strategy for the synthesis of halogenated and methoxy-substituted vinylbenzenes is summarized in the table below.

Starting MaterialReagent(s)Product
2-methoxy-4-vinylphenol (MVP)Methyl bromoacetate2-(2-methoxy-4-vinylphenoxy)acetate
2-methoxy-4-vinylphenol (MVP)Benzyl bromide1-(benzyloxy)-2-methoxy-4-vinylbenzene
Substituted benzoic aldehydesIsopropyl cyanoacetateIsopropyl 2-cyano-3-(substituted-phenyl)-2-propenoate
2-Bromo-4-methoxyaniline1. HCl, NaNO2; 2. KI2-Bromo-1-iodo-4-methoxybenzene

Synthetic Routes to Other Halogenated Vinylbenzenes

The synthesis of various halogenated vinylbenzenes employs a range of well-established chemical transformations. The specific substitution pattern on the benzene ring dictates the synthetic strategy.

A common method for introducing a vinyl group onto an aromatic ring is the Heck reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction occurs between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org For example, the vinylation of aryl halides can be achieved with high efficiency using various palladium catalysts and reaction conditions. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by alkene insertion and subsequent β-hydride elimination to form the vinylated product. wikipedia.org

Another powerful tool for synthesizing vinyl compounds is the Wittig reaction. masterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.com This method is highly versatile for carbon-carbon bond formation. masterorganicchemistry.com

A multi-step synthesis is often required for polysubstituted halogenated benzenes. For example, the synthesis of 2-bromo-1-chloro-4-nitrobenzene can be achieved from benzene through a sequence of electrophilic aromatic substitution reactions. brainly.com The process involves the chlorination of benzene to form chlorobenzene, followed by nitration to yield p-nitrochlorobenzene. brainly.com The final step is the bromination of 1-chloro-4-nitrobenzene, where the directing effects of the existing chloro and nitro groups guide the incoming bromine to the desired position. brainly.com

The synthesis of a precursor like 2-bromo-1-ethoxy-4-nitrobenzene (B1289699) has also been documented. nih.govchegg.com This compound could potentially be converted to the target vinylbenzene through reduction of the nitro group to an amine, followed by diazotization and a subsequent reaction to introduce the vinyl group. masterorganicchemistry.comnumberanalytics.com The reduction of aromatic nitro groups to amines can be accomplished using various reagents, including metals like iron, tin, or zinc in acidic media, or through catalytic hydrogenation. masterorganicchemistry.com

The table below outlines some synthetic routes to halogenated benzene derivatives.

Chemical Transformations and Reactivity of 2 Bromo 1 Ethoxy 4 Vinylbenzene

Reactions Involving the Vinyl Moiety

The vinyl group is a readily polymerizable functionality and can also participate in various addition reactions.

The vinyl group of 2-bromo-1-ethoxy-4-vinylbenzene allows it to undergo polymerization to form poly(this compound). This polymer retains the bromo- and ethoxy-substituents, which can be further modified for various applications.

Free-radical polymerization is a common method for polymerizing vinyl monomers like styrene (B11656) derivatives. youtube.com The process is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which thermally decomposes to generate radicals. nih.gov These radicals then attack the vinyl group of this compound, initiating a chain reaction. youtube.com The propagation step involves the sequential addition of monomer units to the growing polymer chain radical. youtube.com Termination of the growing polymer chains can occur through combination or disproportionation of two polymer radicals. youtube.com The presence of the bromo and ethoxy substituents on the benzene (B151609) ring can influence the reactivity of the monomer and the properties of the resulting polymer.

Table 1: General Steps in Free-Radical Polymerization

StepDescription
Initiation Generation of free radicals from an initiator and subsequent addition to a monomer unit.
Propagation Successive addition of monomer units to the growing polymer radical chain.
Termination Annihilation of the radical chain ends, typically by combination or disproportionation.

To achieve better control over the polymerization process, techniques like Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization can be employed. acs.org RAFT is a type of living polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org This technique involves the use of a RAFT agent, typically a dithio compound, which reversibly transfers between active and dormant polymer chains. This reversible transfer process minimizes irreversible termination reactions, leading to a more controlled polymerization. acs.org For styrene derivatives, RAFT polymerization has been shown to be an effective method for producing well-defined polymers. acs.orgmdpi.com The polymerization of this compound via RAFT would proceed in a controlled manner, allowing for the synthesis of block copolymers and other complex polymer architectures.

Anionic polymerization is another powerful technique for the synthesis of well-defined polymers, particularly for monomers with electron-withdrawing groups or those that can stabilize an anionic propagating species. youtube.comyoutube.com Styrene and its derivatives are well-suited for anionic polymerization. youtube.comyoutube.com The polymerization is initiated by a nucleophile, such as an organolithium compound (e.g., n-butyllithium), which adds to the vinyl group of the monomer, generating a carbanionic active center. youtube.com The propagation proceeds by the sequential addition of monomer units to this carbanion. A key feature of anionic polymerization is the absence of a formal termination step in the absence of impurities, leading to "living" polymers. youtube.com The phenyl group in styrene helps to stabilize the negative charge of the propagating species. youtube.com The electron-donating ethoxy group and the electron-withdrawing bromo group on the aromatic ring of this compound would influence the reactivity of the monomer and the stability of the propagating anion.

The vinyl group of this compound can also participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

The vinyl group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. These reactions are a versatile method for the synthesis of five-membered heterocyclic rings. nih.gov

One important class of 1,3-dipoles are nitrile oxides, which can be generated in situ from oximes. mdpi.comnih.gov The reaction of a nitrile oxide with the vinyl group of this compound would lead to the formation of a 3,5-disubstituted-2-isoxazoline ring. mdpi.comresearchgate.net The regioselectivity of this cycloaddition is governed by both electronic and steric factors. researchgate.net

Another class of 1,3-dipoles are azides, which react with alkenes to form triazolines. youtube.comwikipedia.org However, the reaction of azides with alkynes to form 1,2,3-triazoles is more common and is a cornerstone of "click chemistry". youtube.comwikipedia.org While the cycloaddition with the vinyl group is possible, it is generally less facile than with an alkyne. wikipedia.org The reaction of a vinyl azide (B81097) with an alkene can also proceed via a [3+2] cycloaddition, though this often involves the loss of nitrogen gas to form an azirine intermediate which then rearranges to a nitrile ylide before cycloaddition. nih.govnih.govresearchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions

1,3-DipoleDipolarophileProduct
Nitrile OxideAlkeneIsoxazoline
AzideAlkeneTriazoline
Nitrile YlideAlkeneDihydropyrrole

Cycloaddition Reactions

Diels-Alder Reactions and Chemo-Regioselectivity

The vinyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. nih.gov The chemo- and regioselectivity of these reactions are dictated by the electronic nature of the substituents on the aromatic ring. The ethoxy group at the ortho position is electron-donating, which increases the electron density of the vinyl group, making it a more reactive dienophile, particularly with electron-deficient dienes.

When an unsymmetrical diene reacts with the vinyl group of this compound, the formation of two regioisomers is possible. youtube.com The regiochemical outcome is governed by the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). Generally, for styrenes substituted with electron-donating groups like the ethoxy group, the "para" and "ortho" isomers are favored over the "meta" isomer. youtube.com In the context of this compound, the electron-donating ethoxy group influences the polarization of the vinyl π-system, which in turn directs the regioselectivity of the cycloaddition. ias.ac.in DFT (Density Functional Theory) studies on similar substituted styrenes have shown that the presence of electron-releasing substituents can lead to a high degree of regioselectivity in Diels-Alder reactions. ias.ac.inias.ac.in

Electrophilic and Radical Additions to the Vinyl Group

The vinyl group of this compound is susceptible to electrophilic addition reactions. The double bond, being an electron-rich region, is readily attacked by electrophiles. byjus.comnumberanalytics.com The addition of protic acids, such as hydrogen halides (HX), proceeds via a carbocation intermediate. The regioselectivity of this addition follows Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.comlibretexts.org In the case of this compound, the addition of HBr would lead to the formation of 1-bromo-1-(2-bromo-1-ethoxy-4-yl)ethane. The formation of the benzylic carbocation intermediate is stabilized by resonance with the aromatic ring, and this stability is further enhanced by the electron-donating ethoxy group.

Radical additions to the vinyl group can also occur, often initiated by radical initiators or light. In contrast to electrophilic addition, radical addition of species like HBr proceeds via an anti-Markovnikov pathway, yielding the terminal bromide.

Functionalization of the Vinyl Group

Beyond simple additions, the vinyl group can be transformed into a variety of other functional groups.

Hydroboration-Oxidation: This two-step reaction provides a route to alcohols with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield 2-(2-bromo-1-ethoxy-4-yl)ethanol. wikipedia.orgdoubtnut.com The hydroboration step involves the syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. masterorganicchemistry.com

Dihydroxylation: The vinyl group can be converted to a vicinal diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org Syn-dihydroxylation is typically observed with these reagents, leading to the formation of 1-(2-bromo-1-ethoxy-4-yl)ethane-1,2-diol. libretexts.org The use of catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a common method known as the Upjohn dihydroxylation. organic-chemistry.org For asymmetric dihydroxylation, the Sharpless method, which employs a chiral ligand, can be used to produce enantiomerically enriched diols. wikipedia.org

Reactions Involving the Aryl Bromide

The aryl bromide moiety of this compound is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, and the aryl bromide of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is widely used to form biaryl structures. For instance, coupling this compound with phenylboronic acid would yield 2-ethoxy-4-vinyl-1,1'-biphenyl. The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. nih.govrsc.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgresearchgate.net Reacting this compound with an alkyne like phenylacetylene (B144264) would produce 1-ethoxy-2-(phenylethynyl)-4-vinylbenzene.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new C-C bond at the less substituted carbon of the alkene, typically with trans stereoselectivity. organic-chemistry.org For example, the reaction of this compound with an acrylate (B77674) ester would lead to the formation of a substituted cinnamate (B1238496) derivative.

Below is a table summarizing representative conditions for these cross-coupling reactions, based on similar substrates.

Reaction Coupling Partner Catalyst Base Solvent Temperature
SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100 °C
SonogashiraTerminal alkynePdCl₂(PPh₃)₂/CuIEt₃NTHF/DMFRoom Temp to 60 °C
HeckAlkenePd(OAc)₂Et₃N or K₂CO₃DMF or Acetonitrile80-120 °C

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) is generally not a feasible reaction pathway for this compound under standard conditions. The SNAAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the bromine atom). These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The vinyl and ethoxy groups are not sufficiently electron-withdrawing to activate the aromatic ring for nucleophilic attack. Therefore, direct displacement of the bromide by a nucleophile is highly unlikely.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange offers an alternative strategy for functionalizing the aryl bromide position. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The result is the formation of a highly reactive aryllithium intermediate, 2-lithio-1-ethoxy-4-vinylbenzene.

This organometallic intermediate can then be reacted with a wide variety of electrophiles to introduce different functional groups. For example:

Quenching with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively.

Reaction with carbon dioxide (CO₂) followed by an acidic workup will produce a carboxylic acid.

Reaction with an alkyl halide can be used to introduce an alkyl group, although this is sometimes complicated by side reactions.

Reaction with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride, will introduce a silyl group.

This two-step sequence of metal-halogen exchange followed by reaction with an electrophile significantly expands the synthetic utility of this compound, allowing for the introduction of a diverse array of substituents at the C2 position of the aromatic ring.

Electrophilic Aromatic Substitution on the Benzene Ring

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound are governed by the interplay of the electronic and steric effects of the three substituents: the bromo group, the ethoxy group, and the vinyl group. Each of these groups exerts a directing influence on incoming electrophiles, determining the position of substitution on the aromatic ring.

The ethoxy group (-OCH₂CH₃) is a strong activating group and is ortho, para-directing. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which stabilizes the arenium ion intermediate when the electrophile attacks the positions ortho and para to the ethoxy group. The inductive effect of the electronegative oxygen is weaker than its resonance effect.

The bromo group (-Br) is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho, para-director because the lone pairs on the bromine atom can participate in resonance, stabilizing the arenium ion intermediate at the ortho and para positions. pressbooks.pub

The vinyl group (-CH=CH₂) is considered an activating group and is also ortho, para-directing. Its activating nature stems from the ability of the π-bond to donate electron density to the benzene ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack.

In a trisubstituted benzene derivative like this compound, the directing effects of the individual substituents must be considered collectively to predict the outcome of an electrophilic substitution reaction. The positions on the benzene ring are numbered C1 to C6, starting from the carbon bearing the ethoxy group as C1, the bromo group at C2, and the vinyl group at C4. The available positions for substitution are C3, C5, and C6.

The directing effects of the substituents are as follows:

Ethoxy group (at C1): Directs to C2 (blocked), C4 (blocked), and C6.

Bromo group (at C2): Directs to C1 (blocked), C3, and C5.

Vinyl group (at C4): Directs to C2 (blocked), C3, and C5.

The directing effects of the bromo and vinyl groups reinforce each other, favoring substitution at positions C3 and C5. The powerful activating and ortho, para-directing effect of the ethoxy group strongly directs substitution to position C6. Therefore, a competition exists between substitution at C3/C5 and C6.

The outcome of a specific electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the reaction conditions. The strong activating nature of the ethoxy group suggests that the position C6 would be highly favored. However, steric hindrance from the adjacent bromo group might influence the accessibility of this position to the incoming electrophile.

Detailed Research Findings

In cases of competing directing effects, the most powerfully activating group often dictates the primary substitution pattern. pressbooks.pub In this molecule, the ethoxy group is the strongest activating group. Therefore, substitution is most likely to occur at the position ortho to the ethoxy group, which is C6. The positions meta to the ethoxy group (C3 and C5) are also activated by the vinyl and bromo groups, making them potential sites for substitution as well, likely resulting in a mixture of products.

Below is a data table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions on this compound based on the analysis of substituent effects.

Reaction TypeReagentsPredicted Major Product(s)Predicted Minor Product(s)
Nitration HNO₃, H₂SO₄2-Bromo-1-ethoxy-6-nitro-4-vinylbenzene2-Bromo-1-ethoxy-3-nitro-4-vinylbenzene, 2-Bromo-1-ethoxy-5-nitro-4-vinylbenzene
Halogenation (Bromination) Br₂, FeBr₃2,6-Dibromo-1-ethoxy-4-vinylbenzene2,3-Dibromo-1-ethoxy-4-vinylbenzene, 2,5-Dibromo-1-ethoxy-4-vinylbenzene
Halogenation (Chlorination) Cl₂, AlCl₃2-Bromo-6-chloro-1-ethoxy-4-vinylbenzene2-Bromo-3-chloro-1-ethoxy-4-vinylbenzene, 2-Bromo-5-chloro-1-ethoxy-4-vinylbenzene
Friedel-Crafts Acylation RCOCl, AlCl₃1-(3-Bromo-4-ethoxy-5-vinylphenyl)ethan-1-one1-(2-Bromo-3-ethoxy-5-vinylphenyl)ethan-1-one
Friedel-Crafts Alkylation RCl, AlCl₃2-Bromo-1-ethoxy-6-alkyl-4-vinylbenzene2-Bromo-1-ethoxy-3-alkyl-4-vinylbenzene, 2-Bromo-1-ethoxy-5-alkyl-4-vinylbenzene

Applications in Advanced Materials and Organic Synthesis

Role as Monomers in Functional Polymer Synthesis

The presence of a vinyl group allows 2-bromo-1-ethoxy-4-vinylbenzene to act as a monomer in various polymerization techniques. The bromine and ethoxy substituents on the phenyl ring impart specific functionalities to the resulting polymers, influencing their chemical reactivity, thermal stability, and optical properties.

Design and Synthesis of Copolymers with Tailored Architectures

While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available literature, its structural motifs are amenable to controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. cmu.educmu.edunih.govscispace.comnih.govrsc.orgnih.govchemrxiv.org These methods would allow for the precise design of copolymers with controlled molecular weights and low polydispersity.

The incorporation of this compound into copolymer chains introduces pendant bromo-ethoxy-phenyl groups. The bromine atom can serve as a site for post-polymerization modification, enabling the grafting of other polymer chains or the introduction of new functional groups. This approach is a powerful strategy for creating complex macromolecular architectures such as graft copolymers and block copolymers. For instance, a copolymer of this compound and styrene (B11656) could be synthesized, and the bromine atoms could subsequently be used as initiation sites for the growth of a different polymer chain, leading to a well-defined graft copolymer.

The table below illustrates a hypothetical example of copolymer synthesis using this compound with styrene via ATRP.

Monomer 1 Monomer 2 Polymerization Technique Potential Copolymer Architecture Key Features
This compoundStyreneATRPRandom CopolymerPendant bromo-ethoxy-phenyl groups for post-polymerization modification.
This compoundMethyl MethacrylateRAFTBlock CopolymerCombines the properties of a polystyrene derivative with a polymethacrylate.

Development of Responsive Polymeric Materials

Polymers incorporating this compound have the potential to be developed into responsive materials. The ethoxy group can influence the polymer's solubility in different solvents and its response to changes in temperature. Furthermore, the bromine atom can be a precursor to other functional groups that can impart responsiveness to stimuli such as pH, light, or the presence of specific ions.

For example, the bromine atom could be converted to a quaternary ammonium (B1175870) salt, rendering the polymer sensitive to changes in pH and ionic strength. Alternatively, it could be functionalized with a photo-responsive group, leading to a light-sensitive material. The development of such "smart" polymers is a significant area of materials science, with applications in drug delivery, sensors, and self-healing materials.

Integration into Dendrimers and Other Complex Macromolecular Structures

The reactivity of the bromine atom in this compound makes it a candidate for integration into the complex, highly branched structures of dendrimers. nih.govchemrxiv.org Dendrimers are built in a stepwise fashion, and molecules with reactive functional groups can be incorporated at each generation of branching. This compound could potentially be used as a building block for the outer shell of a dendrimer, with the vinyl groups available for further functionalization or polymerization to create a dendrimer-star polymer.

While specific examples of the integration of this compound into dendrimers are not readily found in the literature, the principles of dendrimer synthesis suggest its plausibility. The combination of a polymerizable group and a modifiable halide offers a dual functionality that is highly desirable in the construction of complex macromolecules.

Utility as Building Blocks in Multi-Step Organic Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in multi-step organic synthesis, providing a scaffold upon which more complex molecular architectures can be constructed.

Precursors for Complex Aromatic Systems

The bromine atom on the aromatic ring of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the construction of complex aromatic systems.

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst can be used to form a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. wikipedia.orgorganic-chemistry.orgexpresspolymlett.comlibretexts.org This is a powerful method for synthesizing substituted styrenes and biaryl compounds.

Heck Reaction: The palladium-catalyzed reaction with an alkene can form a new carbon-carbon bond at the vinyl group, leading to the formation of substituted stilbenes or other conjugated systems. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne in the presence of palladium and copper catalysts would yield an ethynyl-substituted vinylbenzene derivative, a valuable precursor for conjugated polymers and other advanced materials.

The table below summarizes some potential cross-coupling reactions of this compound.

Reaction Type Coupling Partner Catalyst System Potential Product
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄ / Base1-Ethoxy-4-vinyl-2-phenylbenzene
Heck ReactionMethyl acrylate (B77674)Pd(OAc)₂ / PPh₃ / BaseMethyl (E)-3-(3-ethoxy-4-vinylphenyl)acrylate
Sonogashira CouplingPhenylacetylene (B144264)PdCl₂(PPh₃)₂ / CuI / Base1-Ethoxy-2-(phenylethynyl)-4-vinylbenzene

Intermediates for Bioactive Compound Scaffolds

The substituted styrene framework of this compound can serve as a starting point for the synthesis of various heterocyclic compounds, which are common scaffolds in many bioactive molecules. utrgv.edualliedacademies.org The vinyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and cycloaddition reactions, to introduce new functional groups and ring systems.

For example, the vinyl group could be converted to an aldehyde, which could then participate in condensation reactions to form heterocycles like pyridines or pyrimidines. The bromine atom can be used to introduce further diversity into the molecule through the cross-coupling reactions mentioned previously. While direct applications of this compound in the synthesis of known bioactive compounds are not widely reported, its chemical functionality makes it a plausible intermediate for the exploration of new chemical entities with potential biological activity.

Synthesis of Nitrogen-Containing Heterocycles

Detailed, specific research findings on the direct use of this compound for the synthesis of nitrogen-containing heterocycles are not extensively documented in readily available scientific literature. The synthesis of such heterocyclic systems, which are crucial scaffolds in medicinal chemistry and materials science, often involves multi-step sequences and palladium-catalyzed cross-coupling reactions.

While direct, peer-reviewed examples detailing the cyclization of this compound into specific nitrogen heterocycles are not available, the structure of the compound lends itself to theoretical application in established synthetic routes. For instance, the vinyl group and the bromo-substituent are reactive handles for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in constructing heterocyclic rings like indoles, quinolines, or other related structures.

A hypothetical pathway could involve a palladium-catalyzed reaction, such as a Heck reaction or a Buchwald-Hartwig amination, followed by an intramolecular cyclization. In such a scenario, this compound would first couple with a suitable nitrogen-containing partner. The resulting intermediate, now containing both the vinyl group and the nitrogen nucleophile within the same molecule, could then undergo a ring-closing reaction to form the desired heterocyclic system. However, without specific experimental data, including reaction conditions, catalysts, yields, and characterization of the resulting products, any detailed discussion remains speculative.

Further research and publication in this specific area are required to provide the concrete data necessary for a thorough analysis and inclusion in a scientific article.

Spectroscopic Characterization and Mechanistic Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-1-ethoxy-4-vinylbenzene is predicted to show distinct signals for the ethoxy, vinyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating ethoxy group and the electron-withdrawing bromo and vinyl groups. Based on data from analogous compounds like 2-bromo-1-ethoxy-4-nitrobenzene (B1289699), specific patterns can be anticipated. chegg.comchegg.comchegg.com The ethoxy group typically presents as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). The vinyl group protons (often labeled as Hₐ, Hₑ, and Hₓ) exhibit a complex splitting pattern due to geminal, cis, and trans couplings. The three protons on the aromatic ring will appear as distinct multiplets, likely in the range of 6.8–7.5 ppm.

Predicted ¹H NMR Data for this compound

Protons Predicted δ (ppm) Multiplicity Integration
Ethoxy -CH₃ ~1.4 Triplet (t) 3H
Ethoxy -OCH₂- ~4.1 Quartet (q) 2H
Vinyl H (cis to ring) ~5.2 Doublet (d) 1H
Vinyl H (trans to ring) ~5.7 Doublet (d) 1H
Vinyl H (on C attached to ring) ~6.7 Doublet of Doublets (dd) 1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, one for each carbon atom. The chemical shift of the carbon atom bonded to bromine (C-Br) is notably influenced by the 'heavy atom effect', which causes an upfield shift (to a lower ppm value) that can be counterintuitive based on electronegativity alone. stackexchange.com The other aromatic carbons, the two ethoxy carbons, and the two vinyl carbons will have characteristic chemical shifts. docbrown.infochemicalbook.comchemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon Environment Predicted δ (ppm)
Ethoxy -C H₃ ~15
Ethoxy -OC H₂- ~65
Aromatic C -Br ~115
Vinyl =C H₂ ~116
Aromatic C -H ~118 - 132
Aromatic C -O ~155
Aromatic C -Vinyl ~135

For complex molecules or to unambiguously assign the signals from the 1D spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would show cross-peaks connecting the ethoxy -CH₂- and -CH₃ protons, the three vinyl protons to each other, and adjacent protons on the aromatic ring. This helps to confirm the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum. For example, it would link the proton signal at ~4.1 ppm to the carbon signal at ~65 ppm, confirming their assignment to the ethoxy methylene group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₀H₁₁BrO), the most critical feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). savemyexams.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units: the [M]⁺ peak and the [M+2]⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. savemyexams.comdocbrown.info

The molecule can fragment in predictable ways, with common losses including the ethoxy group or the ethyl radical. libretexts.orglibretexts.org

Predicted Mass Spectrometry Data for this compound

m/z Value Identity Notes
226/228 [C₁₀H₁₁BrO]⁺ Molecular ion peaks ([M]⁺, [M+2]⁺), near 1:1 ratio.
197/199 [M - C₂H₅]⁺ Loss of the ethyl radical from the ethoxy group.
181/183 [M - OC₂H₅]⁺ Loss of the ethoxy radical.
147 [M - Br]⁺ Loss of the bromine atom.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. The spectrum of this compound would show characteristic absorption bands confirming its key structural components. nist.govnist.gov

Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100–3000
Aliphatic C-H Stretch (in -OCH₂CH₃) 3000–2850
Vinyl C=C Stretch ~1630
Aromatic C=C Stretch 1600–1450
Ether C-O Stretch 1250–1050
Vinyl =C-H Out-of-plane bend 1000–890

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The substituted styrene (B11656) core of this compound constitutes a chromophore that will absorb UV light. Compared to unsubstituted styrene, the presence of the electron-donating ethoxy group (an auxochrome) and the bromine atom are expected to cause a shift in the absorption maximum (λₘₐₓ) to longer wavelengths, an effect known as a bathochromic or red shift.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles. This information could reveal the planarity of the vinyl group relative to the aromatic ring and the preferred conformation of the flexible ethoxy group in the solid state. As of this writing, public crystallographic data for this specific compound is not available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its final purity. bldpharm.com

Gas Chromatography (GC): This method separates compounds based on their volatility and interaction with a stationary phase. For a molecule like this compound, GC can effectively determine its purity and can be coupled with a mass spectrometer (GC-MS) to provide mass data for each separated component, confirming the identity of the main peak. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. bldpharm.com For this compound, reverse-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase like acetonitrile/water) would be a standard method to assess purity with high accuracy. A UV detector would be suitable, given the compound's chromophore.

Table of Mentioned Compounds

Compound Name
This compound
2-bromo-1-ethoxy-4-nitrobenzene
Bromobenzene
1-Bromo-4-propylbenzene
2-bromo-1,4-dimethylbenzene
1-bromo-2,4-dinitrobenzene
1,1-dibromoethane
2-bromo-1-phenylpropane
Styrene

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govresearchgate.net For 2-Bromo-1-ethoxy-4-vinylbenzene, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding its chemical behavior. These calculations involve approximating the complex many-electron system of the molecule to determine its ground-state energy and electron density. The presence of the bromo, ethoxy, and vinyl substituents on the benzene (B151609) ring creates a unique electronic environment that can be precisely mapped using DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p). researchgate.net

Molecular Electron Density Theory (MEDT) provides a framework for understanding chemical reactivity based on the analysis of electron density. In the context of this compound, MEDT can be employed to elucidate the mechanisms of reactions in which it participates, particularly cycloadditions. This theory posits that the flow of electron density from a nucleophilic region to an electrophilic one drives chemical reactions. By analyzing the conceptual DFT descriptors such as electronegativity, hardness, and electrophilicity, the reactivity of this compound as either a nucleophile or an electrophile can be predicted.

For instance, in a potential Diels-Alder reaction, MEDT would analyze the global and local electrophilicity and nucleophilicity indices of both the diene and the dienophile (in this case, the vinylbenzene derivative) to predict the feasibility and mechanism of the reaction.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com For this compound, the energy and spatial distribution of these orbitals are key to its reactivity. researchgate.net

The HOMO represents the region from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, defining its electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. DFT calculations can provide detailed visualizations and energy levels of these frontier orbitals.

OrbitalDescriptionImplication for this compound
HOMO Highest Occupied Molecular OrbitalThe distribution of the HOMO would likely be concentrated on the electron-rich vinyl group and the ethoxy-substituted benzene ring, indicating these are the primary sites for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalThe LUMO's distribution would be influenced by the electronegative bromine atom and the vinyl group, suggesting these sites are susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA calculated small energy gap would imply high reactivity, particularly in reactions like cycloadditions where orbital overlap is crucial.

This table presents a theoretical application of FMO analysis to this compound based on principles observed in similar molecules.

In cycloaddition reactions, such as the Diels-Alder or cyclopropanation reactions, this compound can potentially form different constitutional isomers (regioisomers) and stereoisomers. nih.gov Computational methods are invaluable for predicting the favored products.

The regioselectivity can often be predicted by analyzing the coefficients of the FMOs on the atoms involved in the bond formation. The interaction is strongest when the largest lobe of the HOMO of one reactant overlaps with the largest lobe of the LUMO of the other. By calculating these coefficients for the vinyl group of this compound and a potential reaction partner, the most likely orientation of the addition can be determined.

Stereoselectivity (e.g., endo vs. exo in Diels-Alder reactions) is predicted by calculating the energies of the transition states leading to the different stereoisomers. mdpi.com The product that is formed via the lower energy transition state will be the major product. These calculations often include considerations of secondary orbital interactions and steric hindrance.

Reaction Pathway Modeling and Transition State Analysis

Understanding a chemical reaction in its entirety requires mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states. researchgate.net For reactions involving this compound, computational modeling can trace the potential energy surface of the reaction.

Transition state theory is central to this analysis. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. e3s-conferences.orgnih.gov By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, which is directly related to the reaction rate.

For example, in a hypothetical nucleophilic substitution reaction at the carbon bearing the bromine atom, computational models could compare a direct S_N2 pathway with a two-step S_N1 pathway by locating the respective transition states and intermediates. The calculated energy barriers would reveal the more favorable mechanism under specific conditions. These calculations can be complex, often requiring sophisticated algorithms to locate the saddle points on the potential energy surface that correspond to transition states. e3s-conferences.org

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for confirming their identity and structure. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. researchgate.netresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts are calculated based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. researchgate.net By comparing the calculated spectrum with an experimental one, the assignment of peaks to specific atoms in the molecule can be confirmed. While there are no specific published experimental spectra for this compound, theoretical predictions can be made based on calculations performed on analogous compounds like 2-bromo-1-ethoxy-4-nitrobenzene (B1289699). chegg.comchegg.comchegg.com

Proton EnvironmentPredicted ¹H Chemical Shift (ppm) (Illustrative)Predicted Multiplicity
Ethoxy -CH₃1.3 - 1.5Triplet (t)
Ethoxy -CH₂-4.0 - 4.2Quartet (q)
Vinyl -CH=5.3 - 5.8Doublet of doublets (dd)
Vinyl =CH₂ (cis to ring)5.2 - 5.4Doublet of doublets (dd)
Vinyl =CH₂ (trans to ring)6.6 - 6.8Doublet of doublets (dd)
Aromatic Protons6.9 - 7.5Multiplets (m)

This table provides illustrative predicted ¹H NMR chemical shifts for this compound based on known values for similar structural motifs. Actual values would require specific DFT calculations.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's chemical bonds. researchgate.net This information is useful for identifying the presence of specific functional groups.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Synthesis and Transformation

The bromine and vinyl moieties on the 2-Bromo-1-ethoxy-4-vinylbenzene ring are prime targets for catalytic transformation, offering pathways to a vast array of new derivatives. Future research will likely focus on developing more efficient, selective, and sustainable catalytic methods.

Modern catalysis is moving beyond traditional methods, exploring novel approaches like photocatalysis which uses light to drive chemical reactions under mild conditions. For instance, energy-transfer catalysis has been successfully employed for the strain-release-driven synthesis of complex molecules, a strategy that could be adapted for transformations involving the vinyl group of this compound. acs.org Similarly, photocatalytic systems, such as those using decatungstate, have shown efficacy in the functionalization of C(sp3)-H bonds, which could be relevant for modifying the ethoxy group. researchgate.net

Cross-coupling reactions are a cornerstone of modern organic synthesis. Future work will likely involve the application of advanced cross-coupling reactions, such as the Suzuki-Miyaura reaction, to the bromo-substituent. Research into nanoparticle-based catalysts, like Ag-Pd alloys, for such couplings could offer enhanced reactivity and recyclability. researchgate.net These methods would allow for the introduction of a wide range of aryl, alkyl, or other functional groups at the 2-position, dramatically expanding the library of accessible derivatives.

Below is a table summarizing potential catalytic transformations for this compound.

Catalytic Method Target Group Potential Outcome Research Focus
Suzuki-Miyaura Coupling Bromo Group Biaryl compounds, functionalized aromatics Development of highly active and recyclable catalysts (e.g., nanoparticle-based).
Heck Coupling Bromo Group / Vinyl Group Stilbene derivatives, complex olefins Ligand design for regioselectivity and efficiency.
Buchwald-Hartwig Amination Bromo Group Arylamine derivatives Catalyst systems for challenging amine couplings.
Photocatalysis Vinyl Group / Ring Complex cyclic structures, C-H functionalization Use of energy transfer catalysts for novel cycloadditions and functionalizations. acs.org
Metathesis Vinyl Group Homopolymers, copolymers, macrocycles Design of selective and functional-group-tolerant catalysts.

Exploration of New Polymer Architectures and Applications

The vinyl group makes this compound an attractive monomer for polymerization. While copolymerization of substituted styrenes is a well-established field, future research will delve into creating more complex and functional polymer architectures. chemrxiv.orgchemrxiv.org

The presence of the bromo- and ethoxy- groups provides significant advantages. These groups can be carried through the polymerization process and then subjected to post-polymerization modification. This allows for the synthesis of functional polymers where the type and density of functional groups can be precisely controlled. For example, the bromine atoms on the polymer backbone could be converted into a variety of other functionalities via nucleophilic substitution or further cross-coupling reactions.

Emerging research will likely focus on:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined polymers with controlled molecular weights and low polydispersity.

Graft and Block Copolymers: The monomer can be incorporated into block copolymers, creating materials with microphase-separated domains and unique properties. It could also be grafted onto other polymer backbones to impart specific functionalities. acs.org

Functional Polymer Networks: The bromo-substituent serves as a latent cross-linking site. After polymerization, these sites can be used to form cross-linked networks, leading to the development of functional gels, resins, or coatings.

The resulting polymers could find applications in areas such as organic electronics, advanced coatings, and specialized separation membranes, where the specific combination of functionalities can be tailored for high performance.

Advanced Computational Modeling for Reaction Design

Computational chemistry is an increasingly powerful tool for predicting molecular properties and designing new reactions, saving significant time and resources in the lab. unpatti.ac.id For this compound, advanced computational modeling can provide deep insights into its reactivity and potential applications.

Density Functional Theory (DFT) is a prominent method for these investigations. unpatti.ac.idmdpi.comunpatti.ac.id DFT calculations can be used to:

Predict Molecular Properties: Determine the electronic structure, molecular electrostatic potential (MEP), and HOMO-LUMO energy gaps. unpatti.ac.idunpatti.ac.idnih.gov This information helps in understanding the molecule's reactivity, with regions of positive or negative potential indicating likely sites for electrophilic or nucleophilic attack. nih.gov

Model Reaction Mechanisms: Simulate the entire pathway of a potential reaction, including transition states and intermediates. nih.gov This is invaluable for optimizing reaction conditions (e.g., catalyst, solvent, temperature) and predicting the feasibility of new transformations.

Design Novel Polymers: By modeling the properties of hypothetical polymers incorporating this monomer, researchers can screen for architectures with desirable electronic or mechanical properties before attempting their synthesis. For instance, the dimerization energies of complex structures can be calculated to assess their stability. nih.gov

Computational Method Application for this compound Predicted Outcome
Density Functional Theory (DFT) Geometry optimization and electronic structure calculation. unpatti.ac.idunpatti.ac.id Stable molecular conformation, bond lengths, angles, charge distribution.
Molecular Electrostatic Potential (MEP) Mapping of electrostatic potential on the electron density surface. nih.gov Identification of reactive sites for electrophilic and nucleophilic attack.
Transition State (TS) Searching Calculation of reaction pathways and activation energies. nih.gov Feasibility and kinetics of novel synthetic transformations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of intermolecular interactions in potential polymers. Strength and nature of non-covalent bonds in supramolecular assemblies.

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry, the "chemistry beyond the molecule," involves creating complex, functional assemblies held together by non-covalent interactions like hydrogen bonding, π-π stacking, and metal coordination. tandfonline.comwikipedia.orgnih.gov this compound is a promising candidate for integration into such systems.

The aromatic ring of the monomer is capable of participating in π-π stacking interactions, a common driving force for the self-assembly of aromatic molecules into ordered structures like nanotubes or filaments. nih.gov Furthermore, the molecule can be functionalized to introduce specific recognition motifs. For example, the bromo-substituent could be replaced with groups capable of forming strong and directional hydrogen bonds, such as ureidopyrimidinone (UPy) moieties. wikipedia.org Polymers made from such modified monomers could then self-assemble into supramolecular polymers, creating materials with dynamic properties like self-healing and responsiveness to stimuli. tandfonline.comnih.gov

Another emerging avenue is the use of halogen bonding, where the bromine atom acts as an electrophilic "halogen bond donor" to interact with Lewis bases. This interaction, though weaker than a covalent bond, is highly directional and could be used to guide the self-assembly of the molecule into well-defined crystalline networks or nanomaterials.

Green Chemistry Approaches in Synthesis and Reactions of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign, safer, and more efficient. ebin.pub Future research on this compound will undoubtedly be guided by these principles.

Key areas for green innovation include:

Safer Solvents and Reagents: The synthesis of the molecule and its derivatives often involves traditional organic solvents and potentially hazardous reagents. Research will focus on replacing these with greener alternatives. This includes using water, supercritical CO2, or solvent-free reaction conditions. ebin.pubscispace.com For bromination steps, developing eco-friendly brominating reagents that avoid the use of hazardous liquid bromine is a key goal. rsc.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave irradiation or ultrasonic energy can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netebin.pub

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product, minimizing waste. ebin.pub This involves favoring addition reactions over substitution reactions where possible and using catalytic rather than stoichiometric reagents.

Use of Renewable Feedstocks: While a long-term goal, research may explore pathways to synthesize the aromatic core or the ethoxy side chain from renewable, bio-based resources instead of petroleum feedstocks. ebin.pub

By integrating these green chemistry approaches, the lifecycle of this compound, from its synthesis to its application in advanced materials, can be made more sustainable.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromo-1-ethoxy-4-vinylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a brominated aromatic precursor with ethoxy and vinyl groups. For example, allyloxy or vinyl substituents are introduced using Pd-catalyzed coupling reactions (e.g., Heck coupling) . Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity. Monitor reaction progress via TLC or GC-MS.
  • Data Analysis : Yields vary with steric hindrance from the ethoxy group; bulky substituents may reduce coupling efficiency by ~15% .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 5–9) at 25°C and 40°C for 48 hours. Use HPLC to quantify degradation products (e.g., dehalogenation or hydrolysis of the vinyl group) .
  • Key Finding : The compound is stable at pH 7–8 but undergoes hydrolysis at pH >9, forming 1-ethoxy-4-vinylphenol .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify vinyl protons (δ 5.1–5.8 ppm) and ethoxy methylene (δ 3.4–4.1 ppm) .
  • IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and vinyl C=C (1630–1680 cm⁻¹) .
  • X-Ray Crystallography : Resolve crystal packing using SHELX software; note orthorhombic symmetry (space group P2₁2₁2₁) .

Advanced Research Questions

Q. How does the electronic nature of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The ethoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. DFT calculations show reduced electron density at the bromine site, slowing Suzuki-Miyaura coupling by 20% compared to non-ethoxy analogs .
  • Experimental Design : Compare coupling rates with Pd(PPh₃)₄ vs. Pd(OAc)₂; the latter improves yields by 30% due to reduced steric effects .

Q. What strategies mitigate competing side reactions (e.g., polymerization of the vinyl group) during functionalization?

  • Optimization :

  • Add radical inhibitors (e.g., BHT) to suppress vinyl polymerization .
  • Use low-temperature conditions (−20°C) for Grignard reactions to favor nucleophilic substitution over addition .
    • Data Contradiction : While some studies report successful Sonogashira coupling at 60°C , others note vinyl group degradation >50°C, necessitating strict thermal control .

Q. Can computational modeling predict regioselectivity in the electrophilic substitution of this compound?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces. The vinyl group directs electrophiles to the meta position (relative to bromine) due to conjugation effects .
  • Validation : Compare with experimental nitration results; >85% meta-nitro product observed .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-ethoxy-4-vinylbenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-ethoxy-4-vinylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.